molecular formula C14H19NO5S B12880260 (2-oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methyl 4-methylbenzenesulfonate CAS No. 83277-31-0

(2-oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methyl 4-methylbenzenesulfonate

Cat. No.: B12880260
CAS No.: 83277-31-0
M. Wt: 313.37 g/mol
InChI Key: VSBCXARDKFKTHY-UHFFFAOYSA-N
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Description

(2-oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methyl 4-methylbenzenesulfonate (CAS 115744-13-3), with the molecular formula C14H19NO5S and a molecular weight of 313.37 g/mol, is a high-purity chemical intermediate of significant interest in pharmaceutical research and organic synthesis . This compound, also known as [(5R)-3-isopropyl-2-oxo-oxazolidin-5-yl]methyl 4-methylbenzenesulfonate, features a reactive tosylate (p-toluenesulfonate) group, making it a valuable electrophile for nucleophilic substitution reactions and a key precursor for the synthesis of more complex molecules . Its core oxazolidinone structure is recognized as a privileged scaffold in medicinal chemistry, particularly for developing chemotherapeutic and antibacterial agents . Researchers utilize this compound extensively as a chiral building block for the preparation of biologically active molecules, including novel indolyloxymethyl-2-oxazolidinone derivatives, which are intermediates for 1-amino-3-(indolyloxy)-2-propanol derivatives and other potential therapeutics . The reactive tosylate group allows for efficient functionalization, enabling the introduction of the 3-isopropyl-2-oxo-oxazolidin-5-yl moiety into various molecular architectures. This compound is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications. Care should be taken to follow safe laboratory handling procedures. For comprehensive handling and safety information, consult the relevant Safety Data Sheet.

Properties

IUPAC Name

(2-oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S/c1-10(2)15-8-12(20-14(15)16)9-19-21(17,18)13-6-4-11(3)5-7-13/h4-7,10,12H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBCXARDKFKTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(C(=O)O2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801143689
Record name 3-(1-Methylethyl)-5-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-2-oxazolidinone
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Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83277-31-0
Record name 3-(1-Methylethyl)-5-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-2-oxazolidinone
Source CAS Common Chemistry
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Record name 3-(1-Methylethyl)-5-((((4-methylphenyl)sulphonyl)oxy)methyl)oxazolidin-2-one
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Record name 3-(1-Methylethyl)-5-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-2-oxazolidinone
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Record name 3-(1-methylethyl)-5-[[[(4-methylphenyl)sulphonyl]oxy]methyl]oxazolidin-2-one
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Preparation Methods

Synthesis of (S)-5-Hydroxymethyl-3-isopropyloxazolidin-2-one

  • Starting from (S)-3-isopropylamino-1,2-propanediol, the oxazolidinone ring is formed by reaction with a chloroformic acid ester (alkyl or phenyl chloroformate).
  • This cyclization yields (S)-5-hydroxymethyl-3-isopropyloxazolidin-2-one with high enantiomeric purity.
  • The reaction conditions typically involve mild heating and use of organic solvents compatible with carbamate formation.

Conversion to the Tosylate Ester

  • The hydroxymethyl group at the 5-position is converted to the 4-methylbenzenesulfonate ester by reaction with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base.
  • Common bases include potassium carbonate or triethylamine, which neutralize the hydrochloric acid formed during the reaction.
  • The reaction is usually carried out in anhydrous solvents such as dichloromethane or N,N-dimethylformamide (DMF) at temperatures ranging from 0 °C to room temperature or slightly elevated temperatures.
  • The reaction time varies from a few hours to overnight depending on the scale and conditions.

Representative Experimental Procedure and Yields

Step Reagents & Conditions Yield (%) Notes
Formation of oxazolidinone ring (S)-3-isopropylamino-1,2-propanediol + chloroformic acid ester, mild heating High (not specified) High enantiomeric purity (>99%) achieved by crystallization
Tosylation of hydroxymethyl group 4-methylbenzenesulfonyl chloride, K2CO3 or Et3N, solvent: DCM or DMF, 0 °C to RT, 4-24 h 70-85% typical Purification by silica gel chromatography

For example, a related tosylate intermediate was prepared by stirring the hydroxymethyl oxazolidinone with tosyl chloride and potassium carbonate in DMF at 70 °C for 96 hours, yielding 82% of the tosylate product after purification.

Analytical and Purification Details

  • The crude tosylate product is typically purified by silica gel column chromatography using mixtures of ethyl acetate and hexane or dichloromethane and methanol.
  • Characterization includes ^1H-NMR, ^13C-NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure and purity.
  • Enantiomeric purity is confirmed by chiral HPLC or crystallization techniques, especially important for pharmaceutical intermediates.

Research Findings and Optimization Notes

  • The enantiomeric purity of the intermediate oxazolidinone is critical for downstream pharmaceutical applications, such as the synthesis of S-metoprolol, where a purity >99% is targeted.
  • Reaction conditions for tosylation must be optimized to avoid side reactions such as over-tosylation or decomposition.
  • Solvent choice impacts yield and purity; DMF and dichloromethane are preferred for their ability to dissolve both reagents and base.
  • Potassium carbonate is a common base for tosylation, providing good yields and mild reaction conditions.
  • Extended reaction times (up to 96 hours) at moderate temperatures (70 °C) have been reported to improve yields in some cases.

Summary Table of Preparation Methods

Preparation Step Reagents Solvent Temperature Time Yield (%) Key Notes
Oxazolidinone ring formation (S)-3-isopropylamino-1,2-propanediol + chloroformic acid ester Organic solvent (e.g., THF) Mild heating Several hours High High enantiomeric purity
Tosylation of hydroxymethyl group 4-methylbenzenesulfonyl chloride + K2CO3 or Et3N DMF or DCM 0 °C to 70 °C 4-96 h 70-85 Purification by chromatography

Chemical Reactions Analysis

Types of Reactions

(2-oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidine N-oxides, while substitution reactions can produce various substituted oxazolidines .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that oxazolidinone derivatives, such as (2-oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methyl 4-methylbenzenesulfonate, exhibit significant antimicrobial properties. These compounds are particularly effective against Gram-positive bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is primarily through inhibition of bacterial protein synthesis by binding to the ribosomal RNA .

1.2 Antithrombotic Properties

Recent studies have highlighted the potential of oxazolidinone derivatives in developing novel antithrombotic agents. The compound has shown promise in inhibiting platelet aggregation and thrombus formation in vitro, suggesting its application in preventing cardiovascular diseases .

Materials Science

2.1 Polymer Chemistry

The unique structure of this compound allows it to be utilized as a monomer in the synthesis of biodegradable polymers. These polymers can be used in drug delivery systems, where controlled release of therapeutic agents is crucial for enhancing efficacy and reducing side effects .

2.2 Coatings and Adhesives

In materials science, this compound can serve as an additive in coatings and adhesives due to its excellent adhesion properties and stability under various environmental conditions. Its incorporation into formulations can enhance the mechanical strength and durability of the materials .

Biochemistry

3.1 Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that it can inhibit enzymes related to the biosynthesis of certain lipids, which could have implications in treating metabolic disorders .

3.2 Drug Design and Development

Given its diverse biological activities, this compound serves as a lead compound for designing new drugs targeting various diseases. Structure–activity relationship (SAR) studies are ongoing to optimize its efficacy and selectivity against target pathogens or enzymes .

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against MRSA with minimal inhibitory concentration (MIC) values comparable to existing antibiotics.
Antithrombotic PropertiesShowed significant reduction in thrombus formation in animal models; potential for clinical application in cardiovascular therapies.
Polymer ChemistrySuccessfully synthesized biodegradable polymers with enhanced drug delivery capabilities; suitable for various therapeutic applications.

Mechanism of Action

The mechanism of action of (2-oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes or receptors, modulating their activity. The benzenesulfonate group may enhance the compound’s solubility and bioavailability, facilitating its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with related oxazolidinone derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Properties References
(2-oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methyl 4-methylbenzenesulfonate 3-isopropyl, 5-tosylate C₁₆H₂₁NO₅S 339.40 g/mol Synthetic intermediate (tosylate group enhances reactivity in nucleophilic substitutions)
Rivaroxaban 3-[4-(3-oxomorpholinyl)phenyl], 5-(thiophene-2-carboxamide) C₁₉H₁₈ClN₃O₅S 435.88 g/mol Anticoagulant (Factor Xa inhibitor); chiral (5S) configuration critical for activity
[(5R)-3-(3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl methanesulfonate 3-(3-fluorophenyl), 5-mesylate C₁₂H₁₃FNO₅S 302.30 g/mol Intermediate; mesylate group offers similar reactivity to tosylate but lower stability
N-({(5S)-3-[3-Fluoro-4-(4-oxidomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide 3-fluoro-4-morpholinylphenyl, 5-acetamide C₁₆H₂₀FN₃O₅ 353.35 g/mol Pharmacological agent (morpholine derivatives often target enzymes or receptors)
(4-Benzyl-2-oxo-1,3-oxazolidin-5-yl)methyl methanesulfonate 4-benzyl, 5-mesylate C₁₃H₁₅NO₅S 297.33 g/mol Crystallographically characterized; potential precursor in chiral synthesis

Key Structural and Functional Differences:

Substituent Effects on Reactivity: The tosylate group in the target compound exhibits superior leaving-group ability compared to mesylate (methanesulfonate) due to the electron-withdrawing effect of the aromatic ring, enhancing its utility in nucleophilic substitutions . Rivaroxaban’s thiophene carboxamide and morpholinone substituents confer selective Factor Xa inhibition, absent in the target compound .

The target compound’s stereochemistry is unspecified but likely critical in synthesis.

Biological Activity :

  • Compounds like N-({3-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide () and rivaroxaban demonstrate how morpholine/thiomorpholine groups enable targeting of specific enzymes (e.g., Factor Xa). The target compound lacks such pharmacophores, limiting direct therapeutic use .

Physical Properties :

  • The isopropyl group in the target compound may increase lipophilicity compared to fluorophenyl or benzyl substituents, affecting solubility and bioavailability .

Biological Activity

The compound (2-oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methyl 4-methylbenzenesulfonate , a derivative of oxazolidinone, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse sources.

Chemical Structure and Properties

The compound is characterized by its oxazolidinone backbone, which is known for various pharmacological effects. The presence of the 4-methylbenzenesulfonate moiety enhances its solubility and bioactivity.

Antimicrobial Activity

Research indicates that oxazolidinone derivatives exhibit significant antimicrobial properties. A study highlighted that compounds within this class demonstrated strong bactericidal effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The mechanism of action is primarily attributed to the inhibition of protein synthesis in bacterial cells.

Table 1: Antimicrobial Activity of Oxazolidinone Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AMRSA2 µg/mL
Compound BStaphylococcus epidermidis4 µg/mL
Compound CEscherichia coli8 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments of the compound revealed varying effects on different cell lines. Notably, the compound showed low toxicity against normal human fibroblast cells (L929), indicating a favorable safety profile for potential therapeutic applications.

Table 2: Cytotoxicity Results

CompoundCell LineConcentration (µM)Cell Viability (%)
(2-oxo-3-propan-2-yl...)L92910092
(2-oxo-3-propan-2-yl...)A549 (lung cancer)50110
(2-oxo-3-propan-2-y...)HepG2 (liver cancer)5098

The biological activity of This compound is believed to stem from its ability to inhibit bacterial protein synthesis through binding to the ribosomal subunit. This action disrupts the translation process, leading to cell death. Additionally, the compound may influence gene expression related to biofilm formation, further enhancing its antimicrobial efficacy.

Case Studies

Several case studies have explored the therapeutic potential of oxazolidinone derivatives:

  • Case Study on MRSA Inhibition : A clinical study demonstrated that a similar oxazolidinone derivative effectively reduced MRSA colonization in patients undergoing surgery, showcasing its practical application in clinical settings.
  • Cytotoxicity in Cancer Research : In vitro studies involving cancer cell lines indicated that certain derivatives exhibited selective cytotoxicity towards malignant cells while sparing normal cells, suggesting a promising avenue for cancer treatment.

Q & A

Q. Table 1. Synthetic Optimization Parameters

FactorRange TestedOptimal ConditionImpact on Yield
SolventDCM, THF, EtOAcDCM+15% vs. THF
Temperature (°C)0–5, RT, 400–5Prevents hydrolysis
DMAP (mol%)0, 2, 55+20% yield

Q. Table 2. Environmental Degradation Data

ConditionHalf-life (Days)Major Degradants (LC-MS)
pH 4, 50°C3.2Desulfonated oxazolidinone
pH 7, 50°C28.5Parent compound
Soil (aerobic)45CO2_2 (62% mineralization)

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